

Structural Elucidation and Spectroscopic Profiling of 4-Fluoro-4'-methylchalcone

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Compound of Interest

Compound Name: 4-Fluoro-4'-methylchalcone

CAS No.: 13565-38-3

Cat. No.: B1366602

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Technical Reference Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of **4-Fluoro-4'-methylchalcone** (CAS: 13565-38-3), a pharmacologically significant scaffold widely used in medicinal chemistry for its anti-inflammatory and anticancer potential. This document is designed for analytical chemists and synthetic researchers, focusing on the rigorous interpretation of NMR (

H,

C,

F), IR, and Mass Spectrometry data. Special emphasis is placed on the Claisen-Schmidt condensation pathway and the specific coupling patterns introduced by the fluorine substituent, which serve as critical quality control markers.

Chemical Identity & Physical Properties[1][2][3][4][5] [6]

Before spectroscopic analysis, the compound must be verified against standard physical parameters.

Parameter	Data	Notes
IUPAC Name	(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one	Trans geometry is thermodynamically favored.
Molecular Formula		
Molecular Weight	240.27 g/mol	Monoisotopic Mass: 240.095
Melting Point	130 – 134 °C	Sharp range indicates high purity.
Appearance	Light yellow/orange crystalline solid	Color arises from extended -conjugation.
Solubility	Soluble in , DMSO, Acetone	Poor solubility in water.

Synthesis Protocol: The Claisen-Schmidt Condensation[7][8][9]

The synthesis of **4-Fluoro-4'-methylchalcone** relies on the base-catalyzed aldol condensation between 4-methylacetophenone and 4-fluorobenzaldehyde. Understanding this pathway is crucial for identifying common impurities (e.g., unreacted aldehyde or the

-hydroxy ketone intermediate).

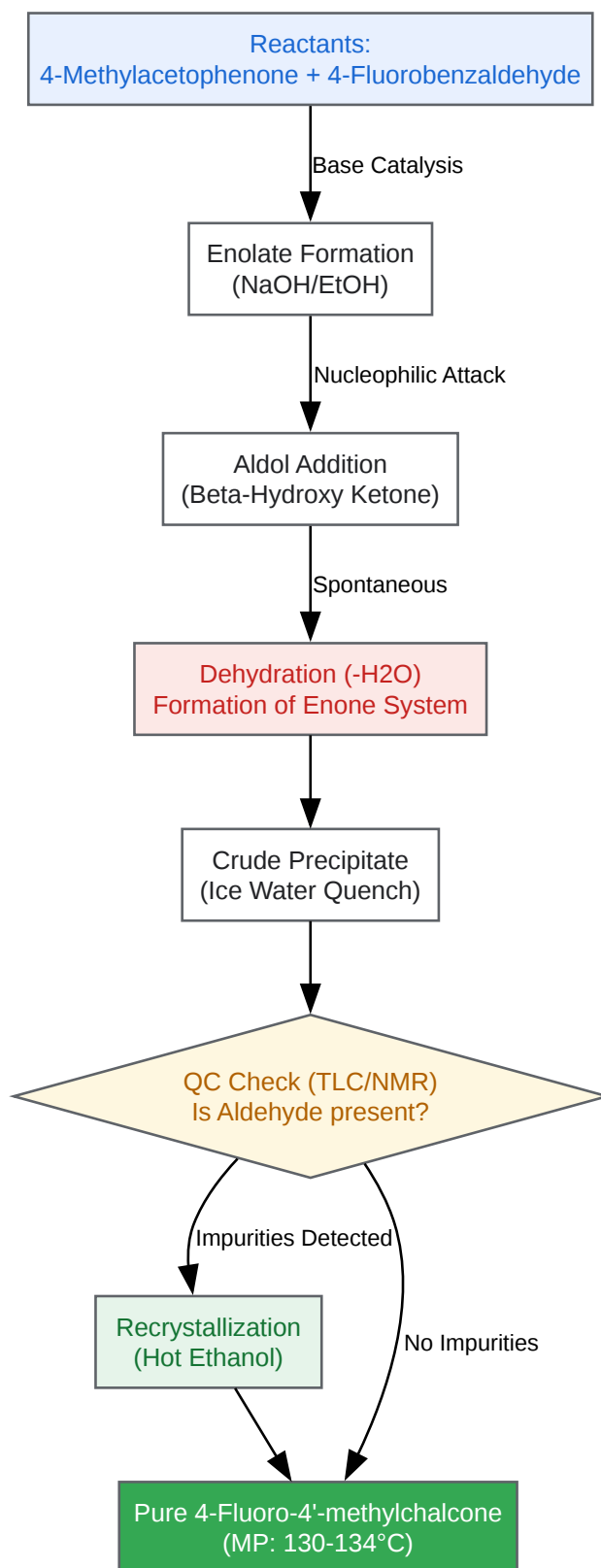
Experimental Workflow

Reagents: 4-Methylacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), NaOH (2.0 eq), Ethanol (Solvent).[1]

- Solubilization: Dissolve the ketone and aldehyde in ethanol at room temperature.
- Catalysis: Add aqueous NaOH dropwise while stirring. The solution will darken (yellow/orange) as the enolate forms and condensation proceeds.
- Reaction: Stir for 3–6 hours at room temperature. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
- Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).
- Purification: Filter the precipitate. Recrystallize from hot ethanol to remove unreacted aldehyde.

Reaction Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations.



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Caption: Step-by-step synthesis workflow emphasizing the dehydration step critical for forming the chalcone backbone.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by two key features: the trans-coupling of the enone protons and the fluorine coupling on Ring B.

H NMR Data (300 MHz,

)

The signature of the chalcone is the pair of doublets for the

and

protons.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
Methyl	2.41	Singlet (3H)	-	on Ring A (Acetophenone side).
-H	7.45	Doublet (1H)		Proton adjacent to Carbonyl. High confirms (E)-isomer.[2]
-H	7.78	Doublet (1H)		Proton adjacent to Ring B. Deshielded by resonance.
Ring A (3,5)	7.29	Doublet (2H)		Protons meta to carbonyl, ortho to methyl.
Ring A (2,6)	7.95	Doublet (2H)		Protons ortho to carbonyl (Deshielded by anisotropy).
Ring B (3,5)	7.12	Triplet/DD (2H)		Ortho to Fluorine. Distinct splitting due to .
Ring B (2,6)	7.62	DD (2H)		Meta to Fluorine.

C NMR Data (75 MHz,

)

Note: Fluorine coupling (

) causes splitting of carbon signals in Ring B.

Carbon Type	Shift (ppm)	Splitting	(Hz)	Notes
C=O (Carbonyl)	189.8	Singlet	-	Conjugated ketone.
C-4 (Ring B)	164.2	Doublet	-	Ipsso-carbon attached directly to Fluorine.
C-	143.5	Singlet	-	-carbon of enone.
C-4' (Ring A)	143.8	Singlet	-	Ipsso-carbon attached to Methyl.
C-2,6 (Ring B)	130.4	Doublet	-	Meta to Fluorine.
C-2,6 (Ring A)	128.6	Singlet	-	Ortho to Carbonyl.
C-	121.8	Singlet	-	-carbon of enone.
C-3,5 (Ring B)	116.1	Doublet	-	Ortho to Fluorine.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system and the halogen substituent.

Functional Group	Wavenumber ()	Intensity	Diagnostic Value
C=O Stretch	1655 – 1665	Strong	Lower than non-conjugated ketones (usually 1715) due to resonance.
C=C Alkenyl	1590 – 1605	Medium	Confirms the -unsaturation.
C-F Stretch	1220 – 1230	Strong	Characteristic "Ar-F" stretch.
C-H Aromatic	3030 – 3060	Weak	C-H stretching.
C-H Aliphatic	2920, 2850	Weak	Methyl group stretches ().

C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion (

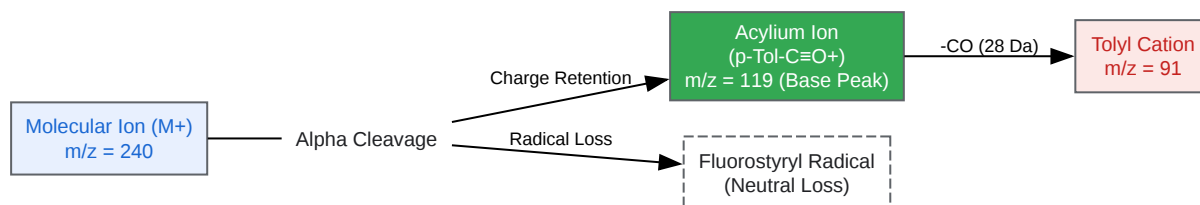
): m/z 240

The fragmentation pattern is dominated by

-cleavage adjacent to the carbonyl group.[3] The stability of the acylium ion drives the formation of the base peak.

- Base Peak: m/z 119 (4-methylbenzoyl cation).
- Key Fragment: m/z 121 (4-fluorostyryl cation) - often rearranges.

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathway via alpha-cleavage, yielding the stable 4-methylbenzoyl cation (m/z 119).

Quality Control & Troubleshooting

When analyzing synthesized batches, researchers often encounter specific deviations. Use this troubleshooting matrix:

- Low Melting Point (< 128°C):
 - Cause: Presence of cis-isomer or solvent occlusion.
 - Solution: Recrystallize from Ethanol. The trans isomer packs more efficiently, raising the MP.
- Extra Doublet in NMR (~5.0 ppm):
 - Cause: Incomplete dehydration. The intermediate -hydroxy ketone is present.
 - Solution: Reflux with a catalytic amount of acid (e.g., p-TsOH) to force elimination.
- Missing Fluorine Coupling:
 - Cause: Wrong aldehyde used (e.g., benzaldehyde instead of 4-fluorobenzaldehyde).
 - Check: Look for the triplet/doublet splitting in the 7.0–7.2 ppm region.

References

- Synthesis & General Properties
 - BenchChem. (2025).[4] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from
- Crystallographic & Structural Data
 - NIH PubChem. (2025). Compound Summary: (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.[2] Retrieved from
- Spectroscopic Standards (Chalcones)
 - TCI Chemicals. (2025).[2][5][6][4][7] Product Specification: **4-Fluoro-4'-methylchalcone**. [8][5][9] Retrieved from
- Mass Spectrometry Interpretation
 - LibreTexts Chemistry. (2023).[3][10] Mass Spectrometry - Fragmentation Patterns. Retrieved from

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C₁₆H₁₃FO | CID 5903665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluoro-4'-methylchalcone | C₁₆H₁₃FO | CID 5702626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [6. researchgate.net \[researchgate.net\]](#)
- [7. \(E\)-N-\(4-Methoxyphenyl\)-1-\(4'-\(trifluoromethyl\)-\[1,1'-biphenyl\]-4-yl\)methanimine \[mdpi.com\]](#)
- [8. chemimpex.com \[chemimpex.com\]](#)
- [9. 4-FLUORO-4'-METHYLCHALCONE | 13565-38-3 \[chemicalbook.com\]](#)
- [10. youtube.com \[youtube.com\]](#)
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